

Technical Support Center: Statistical Analysis of BNC210 Clinical Trial Data

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Compound of Interest

Compound Name: WYC-210

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the statistical analysis considerations for clinical trial data of BNC210, a novel $\alpha 7$ nicotinic acetylcholine receptor negative allosteric modulator. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

Troubleshooting Guides and FAQs

Q1: What is the primary mechanism of action of BNC210 and how does it influence the choice of clinical trial endpoints?

BNC210 acts as a negative allosteric modulator of the $\alpha 7$ nicotinic acetylcholine receptor.^[1] This mechanism is believed to modulate cholinergic activity, which plays a role in anxiety-related behaviors.^{[2][3][4]} Consequently, clinical trials for BNC210 have focused on anxiety and trauma-related disorders, with primary endpoints designed to measure changes in the core symptoms of these conditions. Key endpoints have included the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) for Post-Traumatic Stress Disorder (PTSD) and the Subjective Units of Distress Scale (SUDS) for Social Anxiety Disorder (SAD).^[5]

Q2: What are the typical clinical trial designs for BNC210 studies, and what are the key statistical considerations associated with these designs?

BNC210 clinical trials have predominantly utilized randomized, double-blind, placebo-controlled designs. This design is the gold standard for minimizing bias. Key statistical considerations for

these trials include:

- **Handling the Placebo Response:** A significant challenge in psychiatric clinical trials is the often high placebo response rate. This can make it difficult to detect a true drug effect. Statistical analysis plans should prospectively define methods to account for and minimize the impact of the placebo response.
- **Choice of Primary Efficacy Endpoint:** The primary endpoint must be a validated measure of the core symptoms of the disorder being studied. For instance, the ATTUNE trial for PTSD used the CAPS-5 total symptom severity score, while the PREVAIL and AFFIRM-1 trials for SAD used the SUDS during a public speaking challenge.
- **Multiplicity:** Trials often have multiple secondary endpoints and may conduct analyses at different time points. The statistical analysis plan must pre-specify methods to control the overall Type I error rate due to multiple comparisons.

Q3: How should longitudinal data from BNC210 trials with repeated measures be analyzed?

A common and appropriate method for analyzing longitudinal data from clinical trials is the use of Mixed Models for Repeated Measures (MMRM). MMRM offers several advantages:

- **Handles Missing Data:** MMRM can provide valid inferences under the assumption that the data are missing at random (MAR), which is often a reasonable assumption in clinical trials.
- **Accounts for Within-Subject Correlation:** It appropriately models the correlation between repeated measurements on the same individual over time.
- **Flexibility:** MMRM allows for the inclusion of various covariates to improve the precision of the treatment effect estimate.

The specific MMRM for a BNC210 trial would typically include fixed effects for treatment group, visit (time), and the treatment-by-visit interaction, with baseline score as a covariate. The model would also specify a covariance structure to model the within-patient correlation.

Q4: The PREVAIL study for Social Anxiety Disorder (SAD) did not meet its primary endpoint but a post-hoc analysis showed a significant result. How should this be interpreted?

The Phase 2 PREVAIL study in SAD did not meet its primary endpoint as initially specified. However, a post-hoc analysis, which combined data from both BNC210 dose arms and across different phases of the public speaking challenge, showed a statistically significant reduction in anxiety compared to placebo.

It is crucial to interpret post-hoc analyses with caution as they are exploratory in nature and can be susceptible to bias. However, these findings were considered encouraging and informed the design of the subsequent Phase 3 AFFIRM-1 trial. When analyzing similar data, it is essential to clearly distinguish between pre-specified primary analyses and exploratory post-hoc analyses.

Q5: How should missing data be handled in the statistical analysis of BNC210 clinical trial data?

Missing data is a common issue in longitudinal clinical trials and can lead to biased results if not handled appropriately. While older methods like Last Observation Carried Forward (LOCF) have been used, they are now generally considered inappropriate as they can produce biased estimates.

Modern and preferred methods for handling missing data in clinical trials include:

- **Mixed Models for Repeated Measures (MMRM):** As mentioned in Q3, MMRM is a robust method for handling data that is missing at random.
- **Multiple Imputation:** This technique involves creating multiple complete datasets by imputing the missing values based on the observed data. The analysis is then performed on each dataset, and the results are pooled.

The choice of method should be pre-specified in the statistical analysis plan, and the assumptions underlying the chosen method should be carefully considered and justified.

Quantitative Data Summary

Clinical Trial	Indication	Phase	Primary Endpoint	Key Statistical Findings
ATTUNE	Post-Traumatic Stress Disorder (PTSD)	2b	Change from baseline in CAPS-5 total symptom severity score at Week 12	Statistically significant improvement in the BNC210 group compared to placebo (p=0.048).
PREVAIL	Social Anxiety Disorder (SAD)	2	Change from baseline in SUDS during a public speaking challenge	Did not meet its primary endpoint. A post-hoc analysis showed a statistically significant reduction in anxiety with BNC210 compared to placebo.
AFFIRM-1	Social Anxiety Disorder (SAD)	3	Change from baseline in SUDS during a public speaking challenge	Did not meet its primary endpoint.

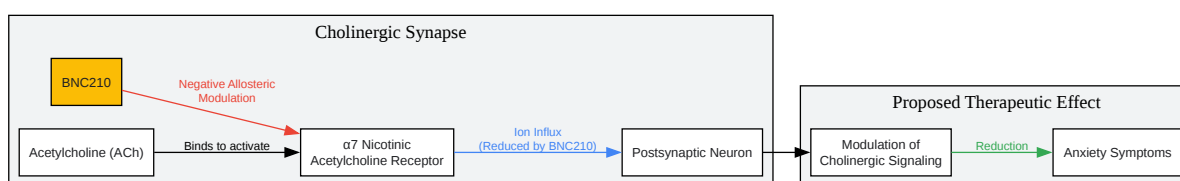
Experimental Protocols

Protocol for a Public Speaking Challenge in Social Anxiety Disorder Trials (based on PREVAIL and AFFIRM-1):

- Participant Selection: Recruit individuals with a confirmed diagnosis of Social Anxiety Disorder.

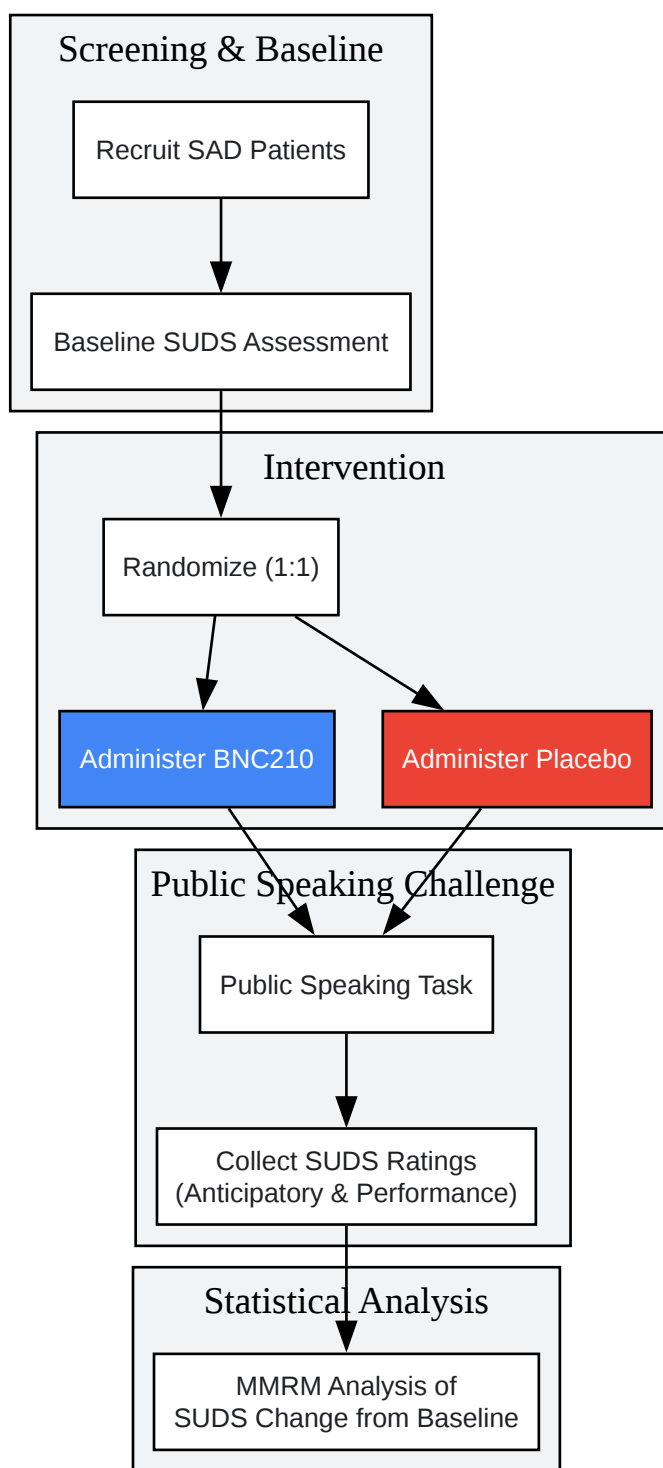
- **Baseline Assessment:** Administer baseline assessments, including the Subjective Units of Distress Scale (SUDS), to measure initial anxiety levels.
- **Randomization and Blinding:** Randomize participants in a double-blind manner to receive either BNC210 or a matching placebo.
- **Public Speaking Task:** After a specified time post-dosing, instruct participants to prepare and deliver a short speech on a given topic in front of a small audience or camera.
- **Data Collection:** Collect SUDS ratings at multiple time points: before, during (anticipatory and performance phases), and after the public speaking task.
- **Statistical Analysis:** The primary analysis typically involves comparing the change from baseline in SUDS scores between the BNC210 and placebo groups using a mixed-effects model for repeated measures (MMRM). The model should account for baseline SUDS scores and other relevant covariates.

Visualizations



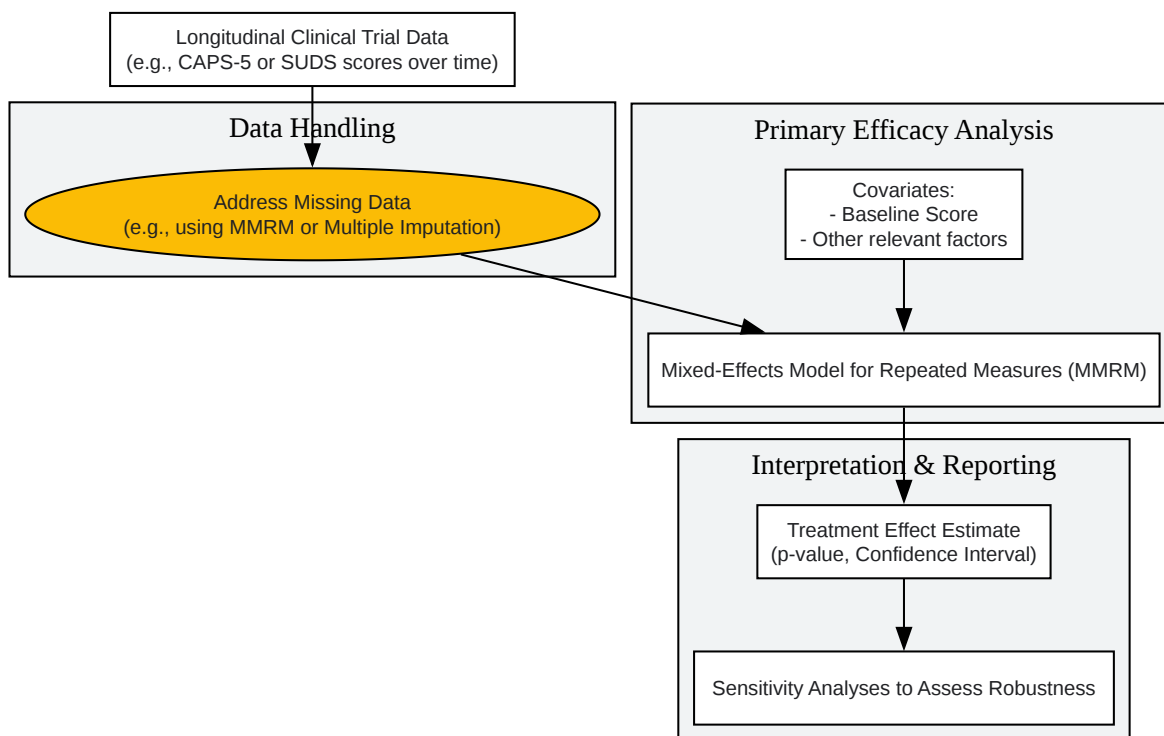
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Caption: Proposed mechanism of action of BNC210 in modulating anxiety.



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Caption: Experimental workflow for a typical BNC210 clinical trial in Social Anxiety Disorder.



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Caption: Logical flow for the statistical analysis of BNC210 clinical trial data.

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